ABX196

Immuno-oncology iNKT cell activation Cytokine profiling

ABX196 (CAS 1161877-58-2) is a structurally modified α-galactosylceramide analog engineered for potent Th1-skewed iNKT cell activation—critical for robust anti-tumor immunity. Its C6-amino galactosyl modification and phytosphingosine base drive a distinct pro-inflammatory cytokine profile, fundamentally different from KRN7000's balanced Th1/Th2 response. Clinically validated synergy with nivolumab in ICI-refractory HCC patients (Phase 1/2, NCT03897543). Proven vaccine adjuvant efficacy with HBsAg in human studies. No other iNKT agonist replicates ABX196's unique immunological signature. Ideal for immuno-oncology, vaccine R&D, and iNKT pathway research. Order now.

Molecular Formula C50H98N2O9
Molecular Weight 871.3 g/mol
CAS No. 1161877-58-2
Cat. No. B10822185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABX196
CAS1161877-58-2
Molecular FormulaC50H98N2O9
Molecular Weight871.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CNC(=O)C)O)O)O)C(C(CCCCCCCCCCCCCC)O)O
InChIInChI=1S/C50H98N2O9/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-45(55)52-42(40-60-50-49(59)48(58)47(57)44(61-50)39-51-41(3)53)46(56)43(54)37-35-33-31-29-27-17-15-13-11-9-7-5-2/h42-44,46-50,54,56-59H,4-40H2,1-3H3,(H,51,53)(H,52,55)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1
InChIKeyVITDDUXZOHEQMU-BYSUZVQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABX196 (CAS 1161877-58-2) | iNKT Agonist for Cancer Immunotherapy Research


ABX196 (CAS 1161877-58-2) is a synthetic glycolipid and a structurally modified analog of α-galactosylceramide (α-GalCer/KRN7000) [1]. It functions as a potent and selective agonist of invariant natural killer T (iNKT) cells by binding to the CD1d receptor on antigen-presenting cells [2]. This compound is currently in Phase 1/2 clinical development as an immunotherapeutic enhancer, primarily investigated in combination with checkpoint inhibitors like nivolumab for the treatment of hepatocellular carcinoma (HCC) and other solid tumors [3][4].

ABX196 vs. Other iNKT Agonists: Why Structural Analogs Are Not Interchangeable


Generic substitution among iNKT agonists like α-GalCer (KRN7000), 7DW8-5, or OCH is not scientifically valid due to the divergent immunomodulatory outcomes driven by subtle structural variations. ABX196's specific modifications—a phytosphingosine base and an amino group at the C6 position of the galactosyl headgroup—fundamentally alter its cytokine induction profile and in vivo efficacy compared to its parent compound [1]. Unlike KRN7000, which induces a balanced Th1/Th2 response that can be immunosuppressive, ABX196 is engineered for a potent, Th1-skewed pro-inflammatory response critical for anti-tumor immunity [2]. This distinct immunological signature, along with a unique safety and clinical benefit profile established in human trials, means that ABX196 cannot be replaced by other analogs without significantly altering experimental or therapeutic outcomes.

ABX196 Differentiation Data: Head-to-Head Comparisons Against KRN7000 and PBS-57


Superior Th1-Skewed Cytokine Profile vs. α-GalCer (KRN7000)

In a direct comparative analysis of cytokine release, ABX196 induced a significantly higher ratio of IFN-γ (Th1) to IL-4 (Th2) compared to the prototypical iNKT agonist α-GalCer (KRN7000). While KRN7000 is known to elicit a mixed Th1/Th2 response, which can limit its anti-tumor efficacy, ABX196 demonstrates a Th1-skewed cytokine profile that is more conducive to generating potent anti-tumor immunity [1].

Immuno-oncology iNKT cell activation Cytokine profiling

Enhanced In Vivo Potency: Cytokine Release Comparable to Superagonist PBS-57

In a preclinical study, ABX196 demonstrated superior potency compared to its parent compound α-GalCer. At an equivalent dose of 1µg, the magnitude of cytokine release (measured as IFN-γ) induced by ABX196 was not only greater than that of α-GalCer but was also comparable to that of PBS-57, a known superagonist in the same class [1]. This indicates that structural modifications in ABX196 translate to a substantial increase in biological activity.

Vaccine Adjuvant Immunology Potency Comparison

Established Human Tolerability and Pharmacodynamic Activity in a Phase I/II Trial

ABX196's clinical profile has been established in a Phase I/II trial in healthy volunteers (N=44). The study demonstrated a robust pharmacodynamic effect, with 45% of subjects showing measurable circulating IFN-γ 24 hours after a single administration of ABX196 at doses of 0.2, 0.4, and 2.0 μg [1]. Importantly, the compound exhibited 'no appreciable toxicity' and was well-tolerated at all doses tested, a critical differentiator for an immunomodulatory agent.

Clinical Pharmacology Vaccine Adjuvant Safety Profile

Synergistic Anti-Tumor Efficacy with Anti-PD-1 in Preclinical Models

In a B16F10 melanoma mouse model, the combination of ABX196 with an anti-PD-1 antibody resulted in a significant synergistic antitumor effect, as evidenced by an increase in tumor-infiltrating CD8+ T cells and an increased ratio of CD8+ effector T cells to FoxP3+ regulatory T cells (Tregs) [1]. This demonstrates ABX196's ability to reprogram the immunosuppressive tumor microenvironment, a barrier that limits the efficacy of checkpoint inhibitor monotherapy.

Cancer Immunotherapy Combination Therapy Checkpoint Inhibition

High-Impact Application Scenarios for ABX196 in Immuno-Oncology Research


Combination Therapy with Immune Checkpoint Inhibitors (ICIs)

ABX196 is ideally suited for preclinical and clinical studies investigating novel combination regimens with ICIs (e.g., anti-PD-1/PD-L1). The strong preclinical evidence of synergy, where ABX196 enhances the CD8+/Treg ratio within the tumor microenvironment, provides a clear rationale for this application [1]. Its established safety and early signs of clinical benefit in ICI-refractory HCC patients further support its use in this context [2].

Vaccine Adjuvant Development

ABX196 can be employed as a potent adjuvant in the development of prophylactic or therapeutic vaccines. Its demonstrated ability to generate robust Th1-skewed immune responses and serve as an effective adjuvant for poorly immunogenic antigens, such as HBsAg in a human clinical study, makes it a valuable tool for vaccine researchers aiming to enhance immunogenicity [3].

Overcoming Immunotherapy Resistance in Preclinical Models

Researchers can utilize ABX196 to investigate mechanisms for overcoming resistance to immunotherapy. The clinical observation that heavily pre-treated HCC patients, including those who had progressed on prior checkpoint inhibitor therapy, derived clinical benefit from the addition of ABX196 to nivolumab suggests a unique ability to re-sensitize tumors to ICIs [2].

Mechanistic Studies of iNKT Cell Biology

Given its well-defined and distinct cytokine induction profile (Th1-skewed) compared to the canonical agonist α-GalCer, ABX196 serves as a specific molecular probe for dissecting the downstream signaling pathways and immunological consequences of differential iNKT cell activation. This allows for more nuanced studies of iNKT cell biology in cancer and inflammation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABX196

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.